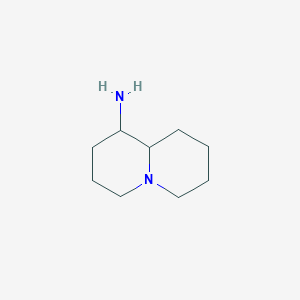

octahydro-1H-quinolizin-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-8-4-3-7-11-6-2-1-5-9(8)11/h8-9H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDAASRRPFQHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543548 | |

| Record name | Octahydro-2H-quinolizin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80220-52-6 | |

| Record name | Octahydro-2H-quinolizin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | octahydro-1H-quinolizin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Octahydro 1h Quinolizin 1 Amine

Established Total Synthetic Routes to the Octahydro-1H-quinolizin-1-amine Core Structure

The synthesis of the octahydro-1H-quinolizine skeleton, the central structure of the target compound, is a well-explored area of organic chemistry, driven by the prevalence of this motif in numerous alkaloids. Various synthetic strategies have been developed to construct this bicyclic system efficiently.

Cyclization Reactions for Quinolizidine (B1214090) Framework Construction

The formation of the quinolizidine framework heavily relies on cyclization reactions, which create one or both of the fused rings in a single key step. These reactions are valued for their ability to build molecular complexity rapidly. A range of cyclization strategies has been employed, including those based on zwitterionic intermediates and intramolecular Michael additions.

For instance, pyridinium (B92312) and quinolinium 1,4-zwitterions have been utilized as versatile building blocks in various cyclization reactions to form heterocyclic compounds. mdpi.com Another powerful method involves an intramolecular double Michael reaction. This approach has been used for the stereocontrolled one-step synthesis of octahydroquinolizine derivatives starting from α,β-unsaturated enamide esters. rsc.org This particular strategy demonstrates high levels of stereocontrol, which is crucial for the synthesis of specific isomers of substituted quinolizidines. rsc.org

Reductive Amination Approaches for Amine Introduction

Reductive amination is a cornerstone method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. masterorganicchemistry.comyoutube.comlibretexts.org This two-part process involves the initial reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. libretexts.org A key advantage of this method is its ability to avoid the over-alkylation that can plague direct alkylation of amines. masterorganicchemistry.com

In the context of synthesizing octahydro-1H-quinolizin-1-amine, this strategy is typically employed in the final step. The precursor, octahydro-1H-quinolizin-1-one, is reacted with ammonia (B1221849) to form an intermediate imine, which is subsequently reduced to the target primary amine.

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective because it is selective for the reduction of the protonated imine (iminium ion) over the starting ketone, allowing the entire process to be performed in a single pot. youtube.comyoutube.com

| Precursor | Reagents | Product | Key Features |

| Octahydro-1H-quinolizin-1-one | 1. Ammonia (NH₃) 2. Sodium cyanoborohydride (NaBH₃CN) | Octahydro-1H-quinolizin-1-amine | One-pot procedure; avoids over-alkylation. masterorganicchemistry.comyoutube.com |

| Aldehyde or Ketone | Primary or Secondary Amine, Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Substituted Amine | Versatile method for creating 1°, 2°, and 3° amines. libretexts.org |

Intramolecular Mannich Reactions for Quinolizidine Assembly

The intramolecular Mannich reaction represents a powerful tool for carbon-carbon and carbon-nitrogen bond formation, enabling the efficient assembly of the quinolizidine skeleton. mun.ca This reaction typically involves the acid-catalyzed cyclization of an amino-acetal with an α,β-unsaturated ketone. rsc.org The stereochemical outcome of the cyclization can often be rationalized by considering the stability of the transition states involved. rsc.org

This methodology has been successfully applied to the synthesis of various quinolizidin-2-ones, which are versatile precursors for further functionalization. rsc.org For example, treating the addition products of an aminopentanal diethyl acetal (B89532) and an α,β-unsaturated ketone with acid can directly yield the quinolizidin-2-one core. rsc.org More advanced applications involve asymmetric induction to produce enantiomerically enriched products, which is critical for the synthesis of biologically active alkaloids. researchgate.net

| Reactants | Conditions | Product Type | Ref. |

| Aminopentanal diethyl acetal and α,β-unsaturated ketone | Acid treatment | Quinolizidin-2-one | rsc.org |

| N-sulfinyl β-amino ketones | - | Quinolizidine alkaloids (e.g., (-)-lasubine I) | researchgate.net |

| Quinazolinone, N-Cbz protected amino aldehyde | Multi-step sequence | sp³-enriched quinazolinone frameworks | digitellinc.com |

Stereocontrolled One-Step Syntheses of Octahydro-1H-quinolizin-1-one Precursors

The direct and stereocontrolled synthesis of octahydro-1H-quinolizin-1-one and its derivatives is of significant interest as it provides immediate precursors to the target amine. One notable method achieves a stereocontrolled one-step synthesis of octahydroquinolizine derivatives through an intramolecular double Michael reaction of α,β-unsaturated enamide esters. rsc.org This process can be carried out under different conditions, either by heating with chlorotrimethylsilane, triethylamine (B128534), and zinc chloride, or by using dimethyl-t-butylsilyl trifluoromethanesulphonate and triethylamine at low temperatures. rsc.org This approach has been successfully applied to the total synthesis of the alkaloid (±)-epilupinine, highlighting its utility in natural product synthesis. rsc.org

Application of Iminoacetonitrile Cycloadditions in Quinolizidine Synthesis

A more recent and highly efficient strategy for constructing the quinolizidine core involves the intramolecular [4+2] cycloaddition of iminoacetonitriles. acs.orgnih.gov Iminoacetonitriles, which are a class of activated imines, can be prepared from alcohols and readily undergo intramolecular Diels-Alder type reactions to form α-amino nitrile cycloadducts. acs.orgnih.govmit.edu These cycloadducts are versatile intermediates that can be further elaborated to access a variety of substituted quinolizidines. mit.edu

This methodology has proven effective in the total synthesis of several bioactive quinolizidine alkaloids. For instance, it served as the key step in an efficient total synthesis of the amphibian alkaloid (−)-217A. acs.orgnih.govacs.orgnih.gov The development of enantioselective versions of this cycloaddition, often promoted by chiral Brønsted acids, has further expanded the power of this method. mit.edu

Enantioselective Synthesis of Octahydro-1H-quinolizin-1-amine and Chiral Analogues

Creating specific stereoisomers of octahydro-1H-quinolizin-1-amine and its analogues is crucial, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.

Various strategies have been developed for the asymmetric synthesis of the quinolizidine skeleton. As mentioned, enantioselective intramolecular aza Diels-Alder cycloadditions of iminoacetonitriles, catalyzed by chiral Brønsted acids, provide a route to chiral quinolizidine structures. mit.edu Another powerful technique is the asymmetric hydrogenation of racemic α-amino cyclic ketones via dynamic kinetic resolution (DKR). This method has been used to produce chiral cis-β-N-alkyl/arylamino cyclic alcohols with excellent enantioselectivity (up to 99.9% ee) and diastereoselectivity. nih.gov

Furthermore, naturally occurring chiral molecules, such as the quinolizidine alkaloid lupinine (B175516), can serve as starting materials for the synthesis of new chiral derivatives. Chemical modifications of (-)-lupinine have been used to prepare a variety of (1S,9aR)-1-[(1,2,3-triazol-1-yl)-methyl]octahydro-1H-quinolizines, demonstrating how the inherent chirality of a natural product can be transferred to new synthetic targets. nih.govresearchgate.netresearchgate.net

| Method | Key Feature | Application Example | Ref. |

| Enantioselective Iminoacetonitrile Cycloaddition | Use of chiral Brønsted acid catalysts. | Total synthesis of (-)-quinolizidine 207I. | mit.edu |

| Asymmetric Hydrogenation (DKR) | Ruthenium-catalyzed dynamic kinetic resolution of α-amino cyclic ketones. | Synthesis of chiral cyclic amino alcohols and conhydrine (B1201746) isomers. | nih.gov |

| Chiral Pool Synthesis | Use of a naturally chiral starting material. | Synthesis of triazolyl derivatives from (-)-lupinine. | nih.govresearchgate.net |

Use of Chiral Auxiliaries in Stereoselective Pathways

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is particularly valuable in the synthesis of complex molecules like octahydro-1H-quinolizin-1-amine, where achieving the desired enantiomeric purity is crucial.

One of the most widely used classes of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. wikipedia.orgresearchgate.net In the context of synthesizing quinolizidine structures, a chiral oxazolidinone can be attached to a precursor molecule to direct the stereoselective formation of new stereocenters. For example, in an aldol (B89426) reaction, the chiral auxiliary can control the facial selectivity of an enolate addition to an aldehyde, thereby establishing the desired stereochemistry which will be carried through to the final quinolizidine product. researchgate.net After the key stereocenter-forming step, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com

Another notable class of chiral auxiliaries includes those derived from camphor, such as camphorsultam (Oppolzer's sultam). wikipedia.org Pseudoephedrine and pseudoephenamine are also effective chiral auxiliaries. wikipedia.org The selection of a particular chiral auxiliary depends on the specific reaction and the desired stereochemical outcome.

Asymmetric Catalysis for Enantiomeric Purity

Asymmetric catalysis has emerged as a powerful and efficient method for the synthesis of enantiomerically pure compounds, including those with the quinolizidine framework. rsc.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of a chiral product.

Primary amine catalysts, derived from natural amino acids or Cinchona alkaloids, have proven to be highly versatile in a wide range of enantioselective organic reactions. rsc.orgresearchgate.net These catalysts can activate substrates through the formation of enamines or iminium ions, leading to highly stereoselective bond formations. For instance, a chiral primary amine catalyst can be employed in an asymmetric Michael addition to construct a key intermediate for the quinolizidine skeleton with high enantiomeric excess. nih.gov The development of dual-activation strategies, combining primary amine catalysis with other modes of activation like Lewis base catalysis, has further expanded the scope of these reactions. nih.gov

Transition metal-based catalysts are also extensively used in the asymmetric synthesis of chiral amines. mdpi.com For example, copper-catalyzed hydroamination of olefins represents a direct approach to chiral amines. nih.gov

Chiral Resolution Techniques for Stereoisomer Isolation

Chiral resolution is a classical yet effective method for separating a racemic mixture of a chiral compound into its individual enantiomers. sigmaaldrich.com This technique is often employed when a direct asymmetric synthesis is not feasible or when both enantiomers are desired for comparative studies.

The most common method of chiral resolution involves the use of a chiral resolving agent. For a racemic amine like octahydro-1H-quinolizin-1-amine, a chiral acid can be used to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. rsc.org Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base.

Enzymatic resolution offers a green and highly selective alternative to chemical resolution. Lipases, for example, can selectively acylate one enantiomer of a racemic amine, allowing for the easy separation of the acylated product from the unreacted enantiomer. sigmaaldrich.com

| Technique | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. wikipedia.org | High diastereoselectivity, auxiliary can often be recycled. sigmaaldrich.com |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to produce a large amount of a single enantiomer. rsc.org | High enantioselectivity, atom economical. |

| Chiral Resolution | A racemic mixture is separated into its enantiomers, often by forming diastereomeric salts with a chiral resolving agent. sigmaaldrich.com | Applicable to a wide range of compounds, both enantiomers can be obtained. |

Derivatization Strategies and Chemical Transformations of Octahydro-1H-quinolizin-1-amine

The primary amine functionality of octahydro-1H-quinolizin-1-amine provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds.

Alkylation Reactions of the Amine Functional Group

The nitrogen atom of the primary amine in octahydro-1H-quinolizin-1-amine is nucleophilic and can readily undergo alkylation reactions with alkyl halides. libretexts.org This reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. chemguide.co.uk

This process can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent. libretexts.orgyoutube.com To control the degree of alkylation and favor the formation of the secondary amine, a large excess of the primary amine can be used. chemguide.co.uk

Acylation Reactions for Amide Formation

Primary amines react with acylating agents, such as acyl chlorides or acid anhydrides, to form amides. rsc.org In the case of octahydro-1H-quinolizin-1-amine, this reaction would yield the corresponding N-acyl derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. rsc.org The resulting amides are generally stable compounds and can serve as important intermediates for further functionalization.

Nucleophilic Substitution Reactions

The amine group of octahydro-1H-quinolizin-1-amine can act as a nucleophile in various substitution reactions. For example, it can participate in the opening of epoxide rings to form amino alcohols. Furthermore, the amine can be converted into a better leaving group to facilitate other nucleophilic substitution reactions. For instance, treatment of a primary amine with nitrous acid can generate a diazonium salt, which is a versatile intermediate for introducing a variety of nucleophiles. altervista.org

In a different context, the synthesis of certain quinolizidine derivatives involves a key nucleophilic substitution step. For example, the synthesis of 1-(azidomethyl)octahydro-1H-quinolizine involves the treatment of a mesylate precursor with sodium azide (B81097), where the azide ion acts as the nucleophile. This azide can then be used in "click" chemistry to introduce triazole rings. nih.gov

| Reaction Type | Reagents | Product |

| Alkylation | Alkyl halide | Secondary, tertiary, or quaternary amine |

| Acylation | Acyl chloride, Acid anhydride | Amide |

| Nucleophilic Substitution | Epoxide, Nitrous Acid | Amino alcohol, Diazonium salt |

Introduction of Triazole Moieties via Click Chemistry

The introduction of triazole moieties to the octahydro-1H-quinolizin-1-amine scaffold is primarily achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This method is favored for its high efficiency, regioselectivity, and mild reaction conditions. nih.govsciencedaily.com The general strategy involves the conversion of a suitable octahydro-1H-quinolizine derivative into an azide, which then undergoes a 1,3-dipolar cycloaddition with a terminal alkyne in the presence of a copper(I) catalyst.

A common precursor for this transformation is lupinine, which possesses a hydroxymethylene group at the C-1 position of the quinolizine skeleton. The synthesis of 1,2,3-triazole derivatives from lupinine typically follows these key steps:

Activation of the Hydroxyl Group: The primary hydroxyl group of lupinine is converted into a better leaving group, commonly a mesylate. This is achieved by reacting lupinine with methanesulfonyl chloride in the presence of a base like triethylamine. This reaction is highly efficient, with reported yields often exceeding 90%.

Formation of the Azide: The resulting mesylate is then treated with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). This nucleophilic substitution reaction proceeds to form the corresponding 1-(azidomethyl)octahydro-1H-quinolizine. This azide is a key intermediate for the subsequent click chemistry reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide derivative is reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to yield the desired 1,2,3-triazole-substituted quinolizine derivatives. nih.gov This reaction is highly versatile, allowing for the introduction of a wide range of substituents on the triazole ring by simply varying the alkyne partner. nih.govnih.gov

The "click" chemistry approach offers a robust and modular platform for creating libraries of triazole-containing octahydro-1H-quinolizine analogs for various applications, including drug discovery. nih.govnih.gov The triazole ring is not just a passive linker; it can actively participate in hydrogen bonding and dipole interactions, potentially enhancing the biological activity of the parent molecule. nih.gov

Table 1: Synthesis of Triazole-Substituted Quinolizine Derivatives via Click Chemistry

| Step | Reactants | Reagents and Conditions | Product | Reported Yield |

| 1 | Lupinine | Methanesulfonyl chloride, triethylamine, methylene (B1212753) chloride | (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate | ~93% |

| 2 | (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate | Sodium azide, dimethylformamide (DMF), heat | 1-(azidomethyl)octahydro-1H-quinolizine | ~60-61% |

| 3 | 1-(azidomethyl)octahydro-1H-quinolizine, Terminal Alkyne | Copper(I) catalyst (e.g., CuI), triethylamine, acetonitrile | 1,2,3-Triazole-substituted quinolizine derivative | Good to high yields nih.gov |

Oxidation and Reduction Reactions

The octahydro-1H-quinolizin-1-amine scaffold can undergo various oxidation and reduction reactions, allowing for the synthesis of a diverse range of derivatives.

Oxidation Reactions:

The amine functionality and the quinolizidine ring are susceptible to oxidation. The oxidation of the amine group can lead to different products depending on the nature of the amine (primary, secondary, or tertiary) and the oxidizing agent used. libretexts.org

Oxidation of the Quinolizidine Ring: Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the oxidation of the quinolizidine ring, potentially resulting in the formation of quinolizidinone derivatives.

Oxidation of the Amine Group: The primary amine group in octahydro-1H-quinolizin-1-amine can be oxidized. For instance, oxidative dehydrogenation is a known method to convert primary amines to nitriles. researchgate.net Tertiary amines derived from the octahydro-1H-quinolizin-1-amine scaffold can be oxidized to form the corresponding amine oxides using reagents like hydrogen peroxide or peroxycarboxylic acids. libretexts.org

Reduction Reactions:

Reduction reactions are crucial for the synthesis and modification of octahydro-1H-quinolizin-1-amine and its derivatives.

Reduction of Carbonyl Precursors: A common synthetic route to octahydro-1H-quinolizin-1-amine involves the reduction of an octahydro-1H-quinolizin-1-one precursor. This reduction of the carbonyl group can be achieved using various reducing agents, and the choice of reagent can influence the stereochemical outcome.

Reductive Amination: Reductive amination is a powerful method for forming C-N bonds and can be used to synthesize substituted octahydro-1H-quinolizin-1-amine derivatives. masterorganicchemistry.com This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). masterorganicchemistry.com This method avoids the issue of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com

Further Reduction of the Ring System: While the quinolizidine ring is already saturated, under harsh reduction conditions, further saturation of any remaining unsaturation in derivatives could occur.

Table 2: Examples of Oxidation and Reduction Reactions

| Reaction Type | Substrate | Reagents and Conditions | Product Type |

| Oxidation | Tertiary quinolizidine amine | Hydrogen peroxide (H2O2) or peroxycarboxylic acids | Amine oxide libretexts.org |

| Oxidation | Quinolizidine ring | Potassium permanganate, chromium trioxide | Quinolizidinone derivative |

| Reduction | Octahydro-1H-quinolizin-1-one | Various reducing agents (e.g., NaBH4) | Octahydro-1H-quinolizin-1-amine |

| Reductive Amination | Aldehyde/Ketone + Amine | NaBH4 or NaBH3CN | Substituted amine masterorganicchemistry.com |

Advanced Spectroscopic Characterization and Structural Elucidation of Octahydro 1h Quinolizin 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. For octahydro-1H-quinolizin-1-amine and its derivatives, ¹H and ¹³C NMR, in conjunction with two-dimensional techniques, provide a complete picture of the molecular connectivity and stereochemistry.

¹H and ¹³C NMR Chemical Shift Analysis and Proton Coupling Patterns

The ¹H NMR spectrum of quinolizidine (B1214090) derivatives typically displays characteristic signals for the bicyclic system. Protons on the quinolizidine skeleton often appear as complex multiplets in the upfield region of the spectrum due to extensive spin-spin coupling. For instance, in some lupinine (B175516) derivatives, which share the quinolizidine core, the axial and equatorial protons of the skeleton (H-2a,e, 8a,e, 9a,e, 3a, 7a) resonate in a broad multiplet between δ 1.17–1.70 ppm. nih.gov The equatorial protons H-3 and H-7 are observed as a multiplet in the range of δ 1.70-1.92 ppm, while the axial protons at positions 4 and 6, along with the bridgehead proton H-9a and the C-1 proton, appear further downfield. nih.gov

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. In derivatives of octahydro-1H-quinolizine, the carbon signals are assigned using a combination of 1D and 2D NMR experiments.

Table 1: Representative ¹H and ¹³C NMR Data for Quinolizidine Derivatives

| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |

| H-2a,e, 8a,e, 9a,e, 3a, 7a | 1.17-1.70 (m) | C-2, C-3, C-7, C-8, C-9 | (Varies with substitution) |

| H-3e, H-7e | 1.70-1.92 (m) | C-4, C-6 | (Varies with substitution) |

| H-4a, H-6a | 1.88-2.08 (m) | C-1 | (Varies with substitution) |

| H-9a | 2.05-2.18 (m) | C-9a | (Varies with substitution) |

| H-1 | 2.18-2.30 (m) |

Note: The chemical shifts are illustrative and can vary significantly based on the specific derivative and solvent used.

X-ray Crystallography for Definitive Stereochemical Resolution and Fused-Ring Geometries

While NMR spectroscopy provides excellent information about the connectivity and relative stereochemistry in solution, X-ray crystallography offers the definitive determination of the three-dimensional structure in the solid state. For complex molecules like octahydro-1H-quinolizin-1-amine and its derivatives, single-crystal X-ray diffraction analysis provides precise information on bond lengths, bond angles, and torsional angles. researchgate.netresearchgate.net

This technique is particularly valuable for:

Absolute Stereochemistry: Resolving any ambiguity in the stereochemical assignments made by NMR.

Conformation: Determining the preferred conformation of the fused quinolizidine rings (e.g., trans or cis fusion) and the orientation of substituents (axial or equatorial). researchgate.net

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, including hydrogen bonding and other non-covalent interactions, which can be important for understanding the physical properties of the compound. researchgate.netmdpi.com

Infrared (IR) Absorption Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

For octahydro-1H-quinolizin-1-amine and its derivatives, key IR absorptions include:

N-H Stretching: The primary amine group (-NH₂) typically shows two absorption bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Absorptions for sp³ C-H bonds are generally found just below 3000 cm⁻¹.

C-N Stretching: The C-N stretching vibration usually appears in the 1000-1200 cm⁻¹ region.

The presence and position of other functional groups introduced in derivatives will give rise to their own characteristic absorption bands (e.g., C=O stretch for amides or ketones, C=C stretch for aromatic rings).

Table 2: Typical IR Absorption Frequencies for Octahydro-1H-quinolizin-1-amine

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H (primary amine) | Stretching | 3300-3500 (two bands) |

| C-H (sp³) | Stretching | 2850-2960 |

| C-N | Stretching | 1000-1200 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with high precision. This allows for the determination of the elemental composition of the parent ion, which serves as a crucial confirmation of the molecular formula.

In addition to exact mass determination, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The way a molecule breaks apart upon ionization can reveal the nature of its substructures. For quinolizidine derivatives, characteristic fragmentation pathways can help to confirm the presence of the bicyclic core and the location of substituents.

The combination of these advanced spectroscopic and spectrometric techniques provides a robust and comprehensive characterization of octahydro-1H-quinolizin-1-amine and its derivatives, which is essential for understanding their chemical properties and potential applications.

Computational Chemistry and Theoretical Investigations of Octahydro 1h Quinolizin 1 Amine Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for studying the molecular and electronic structures of quinolizidine (B1214090) alkaloids. chemistry.kzresearchgate.net By calculating the electron density of a system, DFT can accurately predict a wide range of properties, including optimized molecular geometries, vibrational frequencies, and electronic characteristics like orbital energies and dipole moments. chemistry.kz

Theoretical studies on quinolizidine alkaloids, such as the stereoisomers lupinine (B175516) and epilupinine, have been conducted using the B3LYP functional with basis sets like 6-31G(d) and cc-pVDZ. chemistry.kz These calculations yield equilibrium geometries and harmonic vibrational frequencies. chemistry.kz Furthermore, DFT allows for the definition of key physical characteristics, including total electronic energy, zero-point energy, rotational constants, and dipole moments, providing a comprehensive electronic profile of the molecule. chemistry.kznih.govresearchgate.net

Table 1: DFT Calculation Parameters for Quinolizidine Alkaloids

| Compound | DFT Method/Functional | Basis Set(s) | Calculated Properties | Reference |

| Lupinine | B3LYP | 6-31G(d), cc-pVDZ | Equilibrium geometry, vibrational frequencies, thermodynamic functions, electronic energy, dipole moment | chemistry.kz |

| Epilupinine | B3LYP | 6-31G(d), cc-pVDZ | Equilibrium geometry, vibrational frequencies, thermodynamic functions, electronic energy, dipole moment | chemistry.kz |

| Retronecine (related alkaloid) | DFT | Not specified | Minima and transition state geometries, fragmentation pathways | researchgate.net |

One of the significant applications of DFT is the prediction of conformational preferences in flexible molecules like quinolizidine alkaloids. The quinolizidine ring system can exist in various conformations, and DFT calculations can determine the relative energies of these conformers to identify the most stable structures. chemistry.kz

DFT calculations are also employed to elucidate complex reaction mechanisms at the atomic level. This involves mapping the entire reaction pathway, from reactants to products, including the identification of high-energy transition states and intermediates. researchgate.net For instance, computational studies on the fragmentation pathways of related alkaloids in mass spectrometry have successfully used DFT to compute transition state geometries. researchgate.net

This approach allows researchers to understand the feasibility of a proposed mechanism by calculating the activation barriers for each step. researchgate.net In the context of quinolizidine alkaloid biosynthesis, DFT has been used to predict that certain isomers should form faster than others, providing a theoretical basis for the stereochemical outcomes observed in nature. rsc.org

Quantum Chemical Studies Applied to Quinolizidine Biosynthesis (Contextual Relevance)

The biosynthesis of quinolizidine alkaloids (QAs) is a complex process that begins with the amino acid L-lysine. nih.govfrontiersin.org Quantum chemical studies, particularly DFT, provide mechanistic insights that are difficult to obtain through experimental methods alone. rsc.org The biosynthetic pathway involves the decarboxylation of L-lysine to cadaverine, which is then oxidatively deaminated to 5-aminopentanal. frontiersin.orgmdpi.com This intermediate spontaneously cyclizes to form the Δ1-piperideine Schiff base, a key precursor for the quinolizidine core. frontiersin.orgmdpi.com

Computational studies can model these reaction steps, helping to explain the stereochemistry of hydrogen loss during deamination reactions and the subsequent cyclizations that form the bicyclic quinolizidine structure. rsc.org For example, DFT calculations have been applied to investigate the formation of different isomers during the assembly of the alkaloid backbone, offering predictions that align with precursor feeding studies. rsc.org These theoretical models help refine our understanding of the enzymatic mechanisms and the sequence of events that lead to the vast diversity of QA structures found in plants like those of the Lupinus genus. rsc.orgrsc.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). nih.govmdpi.com This method is crucial in drug design and has been applied to quinolizidine derivatives to understand their mechanism of action. mdpi.com By simulating the interaction between a ligand, such as a lupinine derivative, and its biological target, researchers can identify potential binding sites and modes. researchgate.netmdpi.com These simulations are often performed using software platforms like Schrödinger's Maestro. nih.gov

Molecular docking not only predicts the binding pose but also estimates the strength of the interaction, often expressed as a binding energy or docking score. nih.gov This allows for the ranking of different compounds based on their predicted affinity for a target. For derivatives of the quinolizidine alkaloid lupinine, docking studies have been performed to visualize interactions with targets like acetylcholinesterase (AChE). mdpi.com

In studies of similar heterocyclic compounds, docking simulations have successfully disclosed the specific interactions, such as hydrogen bonds and pi-hydrogen interactions, that stabilize the ligand-protein complex. nih.govresearchgate.net For example, a benzo[f]quinoline (B1222042) derivative was shown to form hydrogen bonds with key amino acid residues like CYS 366 and ASN 411 in the active site of its target enzyme. nih.gov This level of detail is invaluable for explaining the biological activity of a compound and for guiding the design of new, more potent derivatives.

Table 2: Molecular Docking of Quinolizidine-Related Compounds

| Ligand Class | Protein Target | Key Findings | Reference |

| Lupinine Derivatives | Acetylcholinesterase (AChE) | Visualization of binding interactions to understand inhibitory activity. | mdpi.com |

| Benzo[f]quinoline Derivatives | HCV NS5B Polymerase | Prediction of binding energy and specific hydrogen bond interactions with CYS 366 and ASN 411. | nih.gov |

| Quinolino-1,8-naphthyridine Derivatives | Ras-GTP | Positioning of the compound into the active site to determine probable hydrogen bonding. | researchgate.net |

Computational Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. preprints.org Computational SAR modeling uses statistical and machine learning methods to build predictive models based on the physicochemical properties of molecules. mdpi.comresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, accelerating the drug discovery process. preprints.org

For quinolizidine systems, a SAR model was developed for a series of lupinine ester derivatives to distinguish between active and inactive acetylcholinesterase inhibitors. mdpi.com The model was built using linear discriminant analysis (LDA), a statistical technique that finds a linear combination of features that best separates two or more classes of objects. mdpi.com Such models are crucial for large-scale virtual screening of compound libraries to identify promising new candidates. mdpi.com

The process involves calculating a range of molecular descriptors (e.g., lipophilicity, size, polarity) for each compound in a training set with known activities. The model then identifies which combination of these descriptors is most predictive of activity. mdpi.com While these models must be carefully validated, they represent a powerful tool for rational drug design based on the quinolizidine scaffold. mdpi.compreprints.org

Table 3: Key Physicochemical Features in a SAR Model for Lupinine Esters

| SAR Model Type | Application | Key Finding | Reference |

| Linear Discriminant Analysis (LDA) | Distinguishing active vs. non-active AChE inhibitors | Identified 5 key physicochemical descriptors from SwissADME that classify compounds based on activity. | mdpi.com |

In Vitro Biological Interactions and Mechanistic Insights of Octahydro 1h Quinolizin 1 Amine Derivatives Excluding Clinical Studies

Enzyme Inhibition Mechanisms

The ability of octahydro-1H-quinolizin-1-amine derivatives to inhibit specific enzymes is a key area of investigation. These interactions are fundamental to understanding their pharmacological potential.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). frontiersin.org The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases acetylcholine levels in the brain. frontiersin.orgresearchgate.net Quinolizidine (B1214090) alkaloids have been identified as a promising class of AChE inhibitors. science.gov

Studies have focused on derivatives of lupinine (B175516), a quinolizidine alkaloid, which features the octahydro-2H-quinolizine nucleus. researchgate.net A series of synthesized lupinine triazole derivatives were evaluated for their AChE inhibitory activity. One particular derivative, (1S,9aR)-1-((4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-2H-quinolizine), demonstrated the most potent activity among those tested. researchgate.net Kinetic analysis of this compound revealed a mixed-type inhibition mechanism, suggesting it binds to both the active site and an allosteric site on the AChE enzyme. researchgate.net This dual binding can lead to more effective inhibition compared to purely competitive or non-competitive inhibitors. researchgate.net Molecular docking studies further elucidated this interaction, showing the ligand forming hydrogen bonds with key amino acid residues like Tyr337, Tyr124, and Phe295 within the enzyme's binding pocket. researchgate.net

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by Selected Quinolizidine Derivatives

| Compound | Description | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| Derivative 15 | (1S,9aR)-1-((4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-2H-quinolizine | Potent Inhibitor (Specific value not provided in abstract) | Mixed-type |

| Compound 25 | Lupinine-based ester with a 6,6-dimethyl-6,7-dihydrobenzofuran-4(5H)-one group | 24.4 | Not specified |

| Stepholidine Derivative 1a | N-benzylated tetrahydroprotoberberine | 40.6 ± 1 | Non-competitive |

| Stepholidine Derivative 1b | Epimer of Derivative 1a | 51.9 ± 1 | Non-competitive |

Neuraminidase is a crucial enzyme for the replication of influenza viruses. nih.gov It facilitates the release of newly formed virus particles from the surface of infected host cells, allowing the infection to spread. nih.govscience.gov Consequently, neuraminidase inhibitors are a major class of antiviral drugs. nih.govscience.gov

Research has identified quinolizidine alkaloids as a new class of anti-influenza A virus agents. nih.govresearchgate.net Derivatives of the alkaloid lupinine have been synthesized and tested for their ability to inhibit neuraminidase and suppress viral replication. nih.gov In one study, 1,2,3-triazole-containing derivatives of lupinine were shown to suppress neuraminidase activity by up to 40% at the maximum tested dose. nih.gov Molecular docking studies supported these findings, indicating strong binding energies between the compounds and the neuraminidase protein. nih.gov

Other Sophora quinolizidine alkaloids have also demonstrated potent antiviral activity. Aloperine, for example, was found to protect cells from influenza A virus with an EC50 of 14.5 µM. nih.gov A chemically modified version, dihydroaloperine, showed even greater potency with an EC50 of 11.2 µM. nih.gov These compounds were effective even against strains of H1N1 influenza that were resistant to the common antiviral drugs oseltamivir and amantadine. nih.gov

Table 2: In Vitro Anti-Influenza Activity of Quinolizidine Alkaloids

| Compound | Virus Strain(s) | Activity Metric | Result |

|---|---|---|---|

| Triazolyl Lupinine Derivative 4 | Influenza A (H1N1, H3N2) | Neuraminidase Inhibition | < 40% |

| Triazolyl Lupinine Derivative 5 | Influenza A (H1N1, H3N2) | Neuraminidase Inhibition | < 40% |

| Aloperine | Influenza A (PR8) | Antiviral Activity | EC50 = 14.5 µM |

| Dihydroaloperine | Influenza A (PR8) | Antiviral Activity | EC50 = 11.2 µM |

Receptor Binding and Modulatory Activities

Beyond enzyme inhibition, octahydro-1H-quinolizin-1-amine derivatives can interact with cellular receptors, modulating their function and downstream signaling pathways.

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse group of G-protein coupled receptors and ligand-gated ion channels that mediate a wide range of physiological and neurological processes. wikipedia.org The 5-HT3 and 5-HT4 receptor subtypes, in particular, have been targets for drug development due to their roles in the gastrointestinal tract and central nervous system. jbtr.or.kr

The octahydro-quinolizine nucleus has been identified as a structural component in ligands for both 5-HT3 and 5-HT4 serotonin receptors. researchgate.net The development of selective ligands for these receptors is a significant goal in medicinal chemistry. jbtr.or.kr Molecular modeling and computer-aided conformational analysis have been used to define the pharmacophore, or the essential three-dimensional arrangement of functional groups, required for binding. jbtr.or.krnih.gov

For 5-HT3 antagonists, the accepted pharmacophore consists of an aromatic or heteroaromatic ring, a coplanar carbonyl group, and a basic nitrogen center, all separated by specific distances. nih.gov The 5-HT4 receptor antagonist pharmacophore is similar but differs in the region around the basic nitrogen; it can accommodate more voluminous substituents, and the distance between the aromatic moiety and the nitrogen is slightly larger (approx. 8.0 Å vs. 7.5 Å for 5-HT3). jbtr.or.kr The rigid quinolizidine framework of octahydro-1H-quinolizin-1-amine derivatives can serve as the basic nitrogen component, and with appropriate substitutions, these molecules can be designed to fit the specific steric and electronic requirements of these receptor binding sites.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (In Vitro)

The potential of natural and synthetic compounds to inhibit the growth of cancer cells is a cornerstone of oncology research. In vitro studies using various cancer cell lines are employed to screen for antiproliferative (inhibiting growth) and cytotoxic (inducing cell death) activities. Quinolizidine alkaloids have demonstrated notable anticancer properties in these assays. nih.govnih.gov

Different types of quinolizidine alkaloids, including those derived from matrine, cytisine, and phenanthroquinolizidine, have shown efficacy. nih.govnih.gov For instance, aloperine, a quinolizidine alkaloid from Sophora flavescens, exhibited the most potent in vitro cytotoxic activity against several human cancer cell lines among six tested alkaloids from the same source. nih.gov Cytisine was found to inhibit the growth of lung cancer cell lines, including A549, NCI-H23, and NCI-H460, with IC50 values in the micromolar range. nih.gov Furthermore, phenanthroquinolizidine derivatives have also been identified as potent inducers of cell death in leukemia cell lines. nih.gov

Table 3: In Vitro Cytotoxicity of Quinolizidine Alkaloids Against Various Cancer Cell Lines

| Alkaloid/Derivative | Cancer Cell Line | Cell Line Origin | IC50 (µM) |

|---|---|---|---|

| Cytisine | A549 | Lung Cancer | 26.83 |

| Cytisine | NCI-H23 | Lung Cancer | 49.79 |

| Cytisine | NCI-H460 | Lung Cancer | 32.45 |

| Matrine Derivative (W12) | Huh-7 | Hepatocellular Carcinoma | 4.8 ± 0.33 |

| Matrine Derivative (W12) | MDA-MB-231 | Breast Cancer | 8.03 ± 1.28 |

| Matrine Derivative (W12) | HeLa | Cervical Cancer | 10.11 ± 0.39 |

| Phenanthroquinolizidine (Derivative 11) | L1210 | Mouse Leukemia | ≈13 |

Understanding the molecular mechanisms by which these derivatives exert their antiproliferative effects is crucial. Research indicates that quinolizidine alkaloids can trigger programmed cell death, known as apoptosis, and interfere with the cell division cycle. nih.govnih.gov

In addition to apoptosis, cell cycle arrest is another key mechanism. The cell cycle is a series of events that leads to cell division and replication; checkpoints exist to halt the cycle if damage is detected. nih.govnih.gov Many anticancer agents work by forcing cancer cells to arrest at these checkpoints, preventing their proliferation. eviq.org.au Phenanthroquinolizidine derivatives have been observed to cause a significant increase in the proportion of leukemia cells in the subG1 phase of the cell cycle, which is indicative of apoptosis. nih.gov Matrine derivatives have been shown to induce G1 phase cell cycle arrest in hepatocellular carcinoma cells. researchgate.net These findings suggest that the cytotoxic effects of quinolizidine alkaloids are mediated by the activation of internal cellular pathways that halt proliferation and initiate cell death. nih.gov

Antimicrobial Efficacy and Mechanisms (In Vitro)

Quinolizidine alkaloids and their synthetic derivatives have demonstrated a range of antimicrobial effects. These properties are often attributed to the compounds' ability to interact with microbial cell membranes or interfere with essential cellular processes.

Activity against Gram-Positive and Gram-Negative Bacterial Strains

Certain 1,2,3-triazole derivatives of lupinine, a naturally occurring quinolizidine alkaloid, have shown moderate antibacterial activity. Specifically, in vitro testing has identified activity against both Gram-positive and Gram-negative bacteria.

For instance, (1S,9aR)-{1-[(4-(hydroxymethyl)-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine demonstrated moderate activity against the Gram-positive strains Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative strain Escherichia coli. Another derivative, (1S,9aR)-1-[{4-(2-hydroxypropan-2-yl)-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine, also showed moderate efficacy against the same Gram-positive strains. While specific Minimum Inhibitory Concentration (MIC) values for these particular compounds are not detailed in the available literature, studies on other quinolizidine alkaloids provide context for their potential potency.

Illustrative In Vitro Antibacterial Activity of Quinolizidine Alkaloids

| Compound Class | Bacterial Strain | Gram Type | Activity / MIC (µg/mL) |

|---|---|---|---|

| (1S,9aR)-{1-[(4-(hydroxymethyl)-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | Staphylococcus aureus | Gram-Positive | Moderate Activity |

| (1S,9aR)-{1-[(4-(hydroxymethyl)-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | Bacillus subtilis | Gram-Positive | Moderate Activity |

| (1S,9aR)-{1-[(4-(hydroxymethyl)-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | Escherichia coli | Gram-Negative | Moderate Activity |

| (1S,9aR)-1-[{4-(2-hydroxypropan-2-yl)-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | Staphylococcus aureus | Gram-Positive | Moderate Activity |

| (1S,9aR)-1-[{4-(2-hydroxypropan-2-yl)-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | Bacillus subtilis | Gram-Positive | Moderate Activity |

| Alkaloid Extracts from Lupinus albus | Klebsiella pneumoniae | Gram-Negative | <100 (Significant) mdpi.com |

| Alkaloid Extracts from Lupinus albus | Pseudomonas aeruginosa | Gram-Negative | 100-500 (Moderate) mdpi.com |

Antifungal Properties

The antifungal potential of quinolizidine derivatives has also been explored. Studies on hemiaminals derived from the quinolizidine skeleton, such as deoxynupharidine alpha-thiohemiaminals, have shown notable in vitro activity against several human pathogenic fungi. These compounds were particularly effective against Histoplasma capsulatum and Blastomyces dermatitidis. The proposed mechanism for this activity involves the presence of a 3-furyl group and the compound's ability to form α-thioimmonium ions.

Antiviral Properties and Mechanisms (In Vitro)

Synthetic modifications to the octahydro-1H-quinolizine scaffold have yielded derivatives with significant antiviral capabilities, particularly against influenza viruses.

Inhibition of Viral Infectivity (e.g., Influenza Viruses)

A series of 4-substituted (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizines, derived from the alkaloid lupinine, have demonstrated the ability to suppress the replication of orthomyxoviruses, including influenza A strains A/Vladivostok/2/09 (H1N1) and A/Almaty/8/98 (H3N2).

The primary mechanism identified is a virucidal effect, where the compounds act on extracellular virions to reduce their infectivity. In experiments using chicken embryos, several of these derivatives were able to decrease the infectivity of the influenza virus by more than 1 log, which corresponds to a 90% loss of viral infectivity. This suggests that these compounds have promising potential as agents that can directly neutralize virus particles before they enter host cells. The specific substituent at the C-4 position of the triazole ring was found to significantly influence this virucidal activity.

In Vitro Virucidal Activity of (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizine Derivatives against Influenza A

| Compound | Substituent at C-4 of Triazole Ring | Reduction in Viral Infectivity (log) |

|---|---|---|

| Compound 1 | Aryl group | >1.0 |

| Compound 3 | 4-phenyl | Detrimental to activity |

| Compound 4 | 4-((4-formylphenoxy)methyl)- | >1.0 |

| Compound 5 | 4-((3-tert-butyl-5-ethyl-2-hydroxy-benzoyloxy)methyl)- | >1.0 (Highest inhibition) |

Interactions with Key Viral Proteins

The antiviral action of these triazolyl lupinine derivatives is further supported by their interaction with key influenza virus surface proteins. Molecular docking studies have indicated that these compounds exhibit varying degrees of affinity for both hemagglutinin (HA) and neuraminidase (NA) proteins. These computational findings align with the observed biological data.

Hemagglutinin is crucial for the virus's entry into host cells, while neuraminidase is essential for the release of new virus particles from infected cells. By binding to these proteins, the octahydro-1H-quinolizin-1-amine derivatives can interfere with these critical stages of the viral life cycle, thereby inhibiting viral replication.

Anti-inflammatory Properties and Pathway Modulation (In Vitro)

Quinolizidine alkaloids, the broader class of compounds to which octahydro-1H-quinolizin-1-amine belongs, have demonstrated notable anti-inflammatory effects in vitro. These activities are primarily mediated through the modulation of key inflammatory pathways.

Research on various quinolizidine alkaloids isolated from the seeds of Sophora alopecuroides has shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govresearchgate.net Nitric oxide is a key signaling molecule in inflammation, and its overproduction is associated with inflammatory conditions. The inhibitory concentration (IC50) values for the most active compounds were found to be in the micromolar range, indicating potent activity. nih.govresearchgate.net

Further mechanistic studies revealed that the anti-inflammatory effects extend to the inhibition of crucial enzymes and cytokines. One of the active compounds was shown to suppress the protein levels of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation, and cyclooxygenase-2 (COX-2), an enzyme central to the production of pro-inflammatory prostaglandins. nih.govresearchgate.net Additionally, the quinolizidine alkaloid 12,13-dehydrosophoridine was found to reduce the levels of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net These findings suggest that derivatives of octahydro-1H-quinolizin-1-amine may exert their anti-inflammatory effects by downregulating major inflammatory mediators and pathways.

In Vitro Anti-inflammatory Activity of Quinolizidine Alkaloids

| Compound | Assay | Cell Line | IC50 Value (µM) |

|---|---|---|---|

| Sophalode (Compound 29) | Nitric Oxide (NO) Inhibition | RAW 246.7 Macrophages | 29.19 nih.govresearchgate.net |

| Aloperine (Compound 38) | Nitric Oxide (NO) Inhibition | RAW 246.7 Macrophages | 25.86 nih.govresearchgate.net |

| 7-hydroxy-13,14-dehydromatrine (Compound 42) | Nitric Oxide (NO) Inhibition | RAW 246.7 Macrophages | 33.30 nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of Octahydro 1h Quinolizin 1 Amine Derivatives

Correlating Structural Modifications with In Vitro Biological Efficacy

Research into derivatives of octahydro-1H-quinolizin-1-amine has revealed that specific structural alterations can significantly impact their biological activity. For instance, the creation of molecular hybrids has been a successful strategy in enhancing efficacy. A notable example is a hybrid molecule that incorporates the octahydro-1H-quinolizin-1-amine structure, which has demonstrated considerable in vitro effectiveness against both Plasmodium falciparum and Plasmodium vivax, the parasites responsible for malaria. This suggests that the quinolizidine (B1214090) moiety is a valuable component for developing new antimalarial agents.

The biological effects of these derivatives are often assessed through a variety of biochemical assays. These studies have shown that modifications to the parent compound can alter its ability to interact with enzymes, thereby influencing cellular metabolism and signaling pathways. The nature and position of substituents on the quinolizidine ring system are key determinants of this activity.

The following table summarizes the in vitro efficacy of a representative derivative against malaria parasites:

| Derivative | Target Organism | IC50 Value |

| Molecular Hybrid | Plasmodium falciparum (chloroquine-sensitive strains) | 16-53 nM |

| Molecular Hybrid | Plasmodium vivax (clinical isolates) | 29 nM (mean) |

This data underscores the potential of this chemical class, with specific derivatives showing low nanomolar inhibitory activity.

Identification of Key Pharmacophoric Features for Target Interaction

The interaction of octahydro-1H-quinolizin-1-amine derivatives with their biological targets is governed by specific chemical features, known as pharmacophores. The bicyclic nature of the quinolizidine core provides a rigid framework that correctly orients the functional groups for optimal interaction with a receptor or enzyme active site.

The mechanism of action is believed to involve the modulation of biochemical pathways through these specific molecular interactions. While the exact targets can vary, the fundamental interactions mediated by the amine and the bicyclic system are consistently important.

Influence of Stereochemistry on Biological Activity

The octahydro-1H-quinolizin-1-amine molecule contains multiple stereocenters, meaning it can exist in different three-dimensional arrangements called stereoisomers. The specific stereochemistry of a derivative can have a profound impact on its biological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with different stereoisomers.

The separation and individual testing of stereoisomers, often achieved through techniques like chiral High-Performance Liquid Chromatography (HPLC), are essential steps in SAR studies. This allows researchers to determine which specific spatial arrangement of atoms is most effective for a given biological effect. For instance, one stereoisomer might bind with high affinity to a target receptor, while another may be completely inactive or even interact with a different target, potentially leading to off-target effects.

Design Principles for Enhanced Bioactivity and Selectivity

Based on SAR studies, several design principles have emerged for creating more potent and selective derivatives of octahydro-1H-quinolizin-1-amine. A key strategy involves the synthesis of hybrid molecules, where the quinolizidine scaffold is combined with other known pharmacophores. This approach has proven effective in the development of antimalarial agents, where combining the quinolizidine moiety with a 4-aminoquinoline (B48711) fragment led to a compound with significant activity, particularly against drug-resistant strains.

Further design considerations include:

Modification of the Amine Group: Altering the basicity and steric bulk around the primary amine through substitution can fine-tune its interaction with the target, potentially increasing affinity and selectivity.

Introduction of Substituents on the Bicyclic System: Adding various functional groups to the quinolizidine rings can modulate the compound's physicochemical properties, such as lipophilicity and solubility, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Stereochemical Control: The synthesis of stereochemically pure isomers is crucial to maximize on-target activity and minimize potential side effects associated with other isomers.

By applying these principles, medicinal chemists can rationally design novel octahydro-1H-quinolizin-1-amine derivatives with improved therapeutic potential.

Future Directions and Emerging Research Avenues for Octahydro 1h Quinolizin 1 Amine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the quinolizidine (B1214090) framework is an area of continuous innovation. While established multi-step routes exist, future research is increasingly focused on developing more efficient, stereoselective, and environmentally benign synthetic strategies.

Established methods often involve the intramolecular cyclization of α,β-unsaturated enamide esters to form the bicyclic core. One such approach uses thermal conditions (180–185 °C) with catalysts like chlorotrimethylsilane, triethylamine (B128534), and zinc chloride. An alternative, lower-temperature method (–78 to 20 °C) employs dimethyl-t-butylsilyl trifluoromethanesulphonate to achieve greater stereochemical control. Another reported pathway is a four-step synthesis that includes Grignard alkylation and cyclization, which requires careful control of steric hindrance to optimize diastereomer ratios.

Emerging research aims to improve upon these foundations by focusing on:

Catalytic Asymmetric Synthesis: Developing new catalysts that can generate specific stereoisomers of the quinolizidine core in a single step, which is crucial for biological activity. This includes exploring organocatalysis and transition-metal catalysis. wiley.com

Green Chemistry Approaches: The use of more sustainable practices is a key goal. Research into related heterocyclic systems has shown that using water as a solvent can lead to higher yields and simpler purification compared to traditional organic solvents. Applying these principles to octahydro-1H-quinolizin-1-amine synthesis is a promising future direction.

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch reactions.

Bio-based Precursors: Investigating the use of renewable, bio-based starting materials to construct the quinolizidine skeleton aligns with the broader push for sustainability in chemical manufacturing. wiley.com

| Synthetic Strategy | Key Features | Potential Future Improvements |

|---|---|---|

| Intramolecular Cyclization | Direct, stereocontrolled formation of the bicyclic core from enamide esters. | Development of more efficient and selective catalysts to lower reaction temperatures and improve yields. |

| Multi-Step Cyclization/Functionalization | Involves Grignard alkylation and subsequent cyclization; allows for substituent introduction. | Optimization to reduce the number of steps and minimize diastereomer formation through advanced steric control. |

| Green Chemistry Methods | Utilizes environmentally benign solvents like water, potentially increasing yields and simplifying work-up. | Broader application to various steps of the quinolizidine synthesis pathway. |

Integration of Advanced Computational Techniques for Predictive Modeling

Computational chemistry is becoming an indispensable tool for accelerating research into quinolizidine derivatives. Beyond traditional molecular docking, advanced techniques are being integrated to provide deeper insights and predictive power.

Molecular docking has been successfully used to model the interaction of quinolizidine derivatives with various biological targets. For instance, studies on derivatives designed to act as anti-influenza agents showed strong binding energies with the viral proteins hemagglutinin (HA) and neuraminidase (NA). researchgate.net These computational predictions correlated well with experimental results, validating the models. Similarly, docking studies of other derivatives against the SARS-CoV main protease (Mpro) have also suggested strong binding potential.

Future research in this area is expected to incorporate:

Molecular Dynamics (MD) Simulations: To study the conformational flexibility of the octahydro-1H-quinolizin-1-amine scaffold and its derivatives, providing a dynamic picture of how they bind to and modulate their biological targets.

Density Functional Theory (DFT): To predict reaction pathways and transition states for novel synthetic routes, helping to optimize reaction conditions and predict outcomes before undertaking extensive lab work.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To build predictive models that link the structural features of different quinolizidine derivatives to their biological activity, guiding the design of more potent and selective compounds.

Machine Learning and AI: To analyze large datasets from high-throughput screening and computational experiments, identifying novel patterns and predicting new biological targets or active compounds that may not be obvious through traditional analysis.

| Derivative Series | Computational Target | Reported Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Anti-influenza Triazole Derivatives | Neuraminidase (NA) | -7.5 to -9.6 | |

| QZ80 Derivative | Mpro (SARS-CoV) | -10.0 | |

| AQ11 Derivative | Mpro (SARS-CoV) | -10.1 |

Exploration of Undiscovered Biological Targets and Pathways

While research has identified several biological activities for derivatives of octahydro-1H-quinolizin-1-amine, many of its potential targets and mechanisms remain unexplored. The compound's known interactions serve as a launchpad for investigating new therapeutic areas.

Current research has highlighted its potential in several domains:

Antimalarial: Derivatives show potent, low-nanomolar activity against Plasmodium falciparum by inhibiting hemozoin formation, a critical process for the parasite's survival.

Antiviral: Triazole derivatives of the related alkaloid lupinine (B175516) have demonstrated inhibitory effects against influenza virus replication. researchgate.net

Neuropharmacology: Related compounds have been investigated for anticonvulsant properties, and the core structure is known to interact with M1 muscarinic acetylcholine (B1216132) receptors.

Hemorheological Activity: Certain triazole derivatives have been shown to affect the deformability and aggregation of red blood cells, suggesting a potential role in conditions involving blood hyperviscosity. nih.govnih.gov

Future research will likely focus on leveraging these initial findings to explore new frontiers. The interaction with neurological receptors suggests that screening against a wider panel of central nervous system targets could uncover new treatments for neurological disorders. The demonstrated hemorheological effects open a novel and underexplored avenue for potential applications in cardiovascular or hematological diseases. Furthermore, the general structural similarity to alkaloids with anticancer properties suggests that systematic screening against various cancer cell lines and related targets is a logical and promising next step.

Application of Octahydro-1H-quinolizin-1-amine as a Versatile Research Scaffold

The rigid, three-dimensional structure of the octahydro-1H-quinolizin-1-amine core makes it an excellent "scaffold" or building block for creating large and diverse libraries of new chemical entities. researchgate.net Its defined stereochemistry and multiple functionalization points allow for systematic modifications to explore structure-activity relationships (SAR).

The synthesis of complex heterocyclic compounds is a key application. For example, the related natural product lupinine has been chemically modified to introduce 1,2,3-triazole substituents at the C-1 position. researchgate.netnih.govresearchgate.net This was achieved by converting the hydroxymethylene group to an azide (B81097), followed by a copper-catalyzed cycloaddition reaction with various alkynes. researchgate.net This modular approach allows for the rapid generation of a wide array of derivatives.

Future efforts in this area will focus on:

Diversity-Oriented Synthesis (DOS): Using the quinolizidine scaffold as a starting point to build libraries of compounds with high structural diversity, increasing the chances of finding hits against new biological targets. researchgate.net

Fragment-Based Drug Discovery (FBDD): Using the core scaffold as a fragment that can be optimized and grown into a potent drug candidate after initial binding to a target is confirmed.

Development of C-H Functionalization: Creating new reactions that can directly modify the carbon-hydrogen bonds on the scaffold itself, which would provide powerful new ways to create derivatives that are currently difficult to synthesize.

By serving as a robust and adaptable foundation, the octahydro-1H-quinolizin-1-amine scaffold will continue to be a valuable tool for medicinal chemists aiming to develop novel therapeutics.

Q & A

Q. Advanced

- Replicate experiments under standardized conditions (e.g., pH, temperature) .

- Analyze error sources : Instrument calibration, sample degradation, or solvent impurities .

- Apply multivariate analysis (e.g., PCA) to identify variables influencing discrepancies .

- Publish raw datasets to enable cross-lab comparisons and meta-analyses .

What computational strategies are effective for modeling the reactivity of octahydro-1H-quinolizin-1-amine in catalytic systems?

Q. Advanced

- Molecular dynamics (MD) simulations to study conformational flexibility .

- Density Functional Theory (DFT) to predict reaction pathways and transition states .

- Constraint-based random simulation to explore edge-case scenarios and over-constrained models .

Validate computational results with experimental kinetics (e.g., Eyring plots) .

How can researchers optimize the stability of octahydro-1H-quinolizin-1-amine in aqueous solutions for biological assays?

Q. Basic

- pH stability studies : Test buffer systems (e.g., phosphate vs. Tris) across physiological pH ranges .

- Temperature-controlled storage : Use accelerated stability testing (e.g., 4°C vs. 25°C) .

- UV-Vis or HPLC monitoring to track degradation products over time .

What methodologies are suitable for investigating the reaction mechanisms of octahydro-1H-quinolizin-1-amine in organic synthesis?

Q. Advanced

- Isotopic labeling (e.g., deuterium tracing) to identify proton transfer steps .

- Kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms .

- In situ FTIR or Raman spectroscopy to detect transient intermediates .

How should researchers design robust analytical protocols for quantifying octahydro-1H-quinolizin-1-amine in complex matrices?

Q. Advanced

- LC-MS/MS with isotope-labeled internal standards for high sensitivity .

- Standard addition methods to minimize matrix interference .

- Cross-validate with orthogonal techniques (e.g., GC-MS vs. NMR) to confirm accuracy .

What are the key structural derivatives of octahydro-1H-quinolizin-1-amine, and how can their bioactivity be systematically compared?

Q. Basic

- Synthesize analogs via N-alkylation, ring substitution, or stereochemical modification .

- Structure-activity relationship (SAR) studies : Compare IC50 values, logP, and binding affinities .

- Principal Component Analysis (PCA) to cluster derivatives by physicochemical properties .

How can the FINER criteria be applied to formulate high-impact research questions about octahydro-1H-quinolizin-1-amine?

Q. Advanced

- Feasible : Ensure access to specialized instrumentation (e.g., chiral HPLC for stereoisomer separation) .

- Novel : Explore underexamined applications (e.g., neuroprotective effects vs. antimicrobial activity) .

- Ethical : Adhere to safety protocols for handling reactive intermediates .

- Relevant : Align with broader goals (e.g., targeting neurodegenerative diseases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.